Trifluoromethanesulfonyl azide
Overview
Description
Trifluoromethanesulfonyl azide is an organic azide with the chemical formula CF₃SO₂N₃. It is known for its use as a reagent in organic synthesis, particularly in the conversion of amines to azides . This compound is characterized by its high reactivity and ability to introduce both trifluoromethyl and azide groups into organic molecules, making it valuable in various chemical transformations .
Preparation Methods
Trifluoromethanesulfonyl azide is typically prepared by treating trifluoromethanesulfonic anhydride with sodium azide. The reaction is traditionally conducted in dichloromethane, although alternative solvents such as toluene, acetonitrile, or pyridine can also be used to avoid the formation of highly explosive by-products like azido-chloromethane and diazidomethane . The reaction can be represented as follows:
CF3SO2O2+NaN3→CF3SO2N3+NaOTf
An alternative synthetic route involves the use of imidazole-1-sulfonyl azide .
Chemical Reactions Analysis
Trifluoromethanesulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used to convert amines into azides.
Azidotrifluoromethylation: This reaction involves the addition of both azide and trifluoromethyl groups to alkenes, which is valuable in the synthesis of biologically significant molecules.
Common reagents and conditions for these reactions include the use of trifluoromethanesulfonic anhydride and sodium azide in appropriate solvents. Major products formed from these reactions include alkyl azides and vicinal trifluoromethyl azides .
Scientific Research Applications
Trifluoromethanesulfonyl azide has widespread applications in scientific research, particularly in organic synthesis and drug development. It is used as a bifunctional reagent for the azidotrifluoromethylation of unactivated alkenes, enabling the incorporation of both azide and trifluoromethyl groups into organic molecules . This compound is also employed in the synthesis of trifluoromethylated amines and heterocycles, which are important in medicinal chemistry . Additionally, its use in click chemistry allows for the rapid generation of large libraries of compounds for drug screening .
Mechanism of Action
The mechanism of action of trifluoromethanesulfonyl azide involves its high reactivity as an azide and trifluoromethylating agent. It generally converts amines to azides through a substitution reaction . In azidotrifluoromethylation reactions, it acts as a bifunctional reagent, concurrently incorporating both azide and trifluoromethyl groups into alkenes . The unique properties of the trifluoromethyl group, such as its electron-withdrawing nature, contribute to the compound’s reactivity and effectiveness in these transformations .
Comparison with Similar Compounds
Trifluoromethanesulfonyl azide can be compared with other similar compounds such as tosyl azide, diphenylphosphoryl azide, and sulfuryl diazide . While all these compounds are used as azide sources in organic synthesis, this compound is unique due to its ability to introduce both trifluoromethyl and azide groups simultaneously . This dual functionality makes it particularly valuable in the synthesis of complex molecules with high biological significance .
Properties
IUPAC Name |
N-diazo-1,1,1-trifluoromethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF3N3O2S/c2-1(3,4)10(8,9)7-6-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPHMXWPDCSHTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450816 | |
Record name | triflic azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3855-45-6 | |
Record name | Trifluoromethanesulfonyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3855-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | triflic azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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